molecular formula C16H18N2O2 B2391146 1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2094509-19-8

1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2391146
CAS RN: 2094509-19-8
M. Wt: 270.332
InChI Key: HAIYSYAKEPGRNG-UHFFFAOYSA-N
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Description

1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MBP and has been synthesized using different methods, which will be discussed in The purpose of this paper is to provide an overview of MBP, its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of MBP is not fully understood. However, it has been proposed that MBP acts as a modulator of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. MBP has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
MBP has been found to exhibit anticonvulsant, neuroprotective, and analgesic properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MBP has been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MBP in lab experiments is its ability to modulate voltage-gated sodium channels and GABA-A receptors, which are important targets for drug development. Additionally, MBP has been found to exhibit low toxicity and good bioavailability. However, one of the limitations of using MBP in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the study of MBP. One potential direction is the development of MBP-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is the use of MBP as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of MBP and its potential applications in different fields of research.

Synthesis Methods

The synthesis of MBP has been achieved using different methods. One of the most commonly used methods involves the condensation of 2-amino-5-methylbenzoxazole with 4-piperidone in the presence of acetic acid and sodium acetate. The resulting product is then subjected to dehydration using acetic anhydride to obtain MBP. Another method involves the reaction of 2-amino-5-methylbenzoxazole with 4-piperidone in the presence of triethylamine and acetic anhydride. The product is then purified using column chromatography to obtain MBP.

Scientific Research Applications

MBP has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticonvulsant, neuroprotective, and analgesic properties. MBP has also shown promise in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, MBP has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-14(19)18-9-7-12(8-10-18)16-17-13-6-4-5-11(2)15(13)20-16/h3-6,12H,1,7-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYSYAKEPGRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)C3CCN(CC3)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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